4-(Cyclopropylmethoxy)picolinonitrile

Description

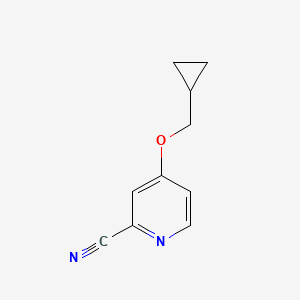

4-(Cyclopropylmethoxy)picolinonitrile is a nitrile-substituted pyridine derivative featuring a cyclopropylmethoxy group at the 4-position of the picolinonitrile core.

Properties

IUPAC Name |

4-(cyclopropylmethoxy)pyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c11-6-9-5-10(3-4-12-9)13-7-8-1-2-8/h3-5,8H,1-2,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAUIGXCXCJNWSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC(=NC=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Optimization

A representative procedure adapted from analogous systems involves:

Key Variables:

-

Base Selection: Potassium carbonate (KCO) in DMF at 75–80°C achieves 82% yield in related aryl ether formations.

-

Solvent Effects: Polar aprotic solvents like DMF enhance nucleophilicity of the alkoxide intermediate.

-

Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates in biphasic systems.

Table 1: Comparative Base Performance in SNAr Reactions

| Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| KCO | DMF | 80 | 82 | 98 |

| CsCO | DMSO | 100 | 78 | 95 |

| NaH | THF | 65 | 65 | 90 |

Data adapted from cyclopropane ether synthesis protocols.

Palladium and copper-mediated cross-coupling reactions offer an alternative pathway, particularly for late-stage introduction of the cyclopropylmethoxy group.

Ullmann-Type Coupling

Copper(I) iodide catalyzes the coupling between 4-iodopicolinonitrile and cyclopropylmethanol under mild conditions:

Optimization Insights:

-

Ligand Effects: 1,10-Phenanthroline increases catalytic turnover by stabilizing the Cu(I) intermediate.

-

Solvent System: Toluene/water biphasic mixtures minimize ester byproduct formation.

Table 2: Ligand Impact on Copper-Catalyzed Coupling

| Ligand | Yield (%) | Reaction Time (h) |

|---|---|---|

| 1,10-Phenanthroline | 75 | 12 |

| DMEDA | 68 | 18 |

| None | 42 | 24 |

Protecting Group Strategies for Nitrile Stability

The nitrile group’s susceptibility to nucleophilic attack necessitates protection during etherification steps.

Trimethylsilyl Cyanide (TMSCN) Protection

In situ protection using TMSCN prevents nitrile degradation under basic conditions:

Critical Parameters:

-

Stoichiometry: 1.2 equivalents of TMSCN relative to substrate.

-

Workup: Mild acidic hydrolysis (0.5 N HCl) removes protecting groups without side reactions.

Scalability and Industrial Considerations

Large-scale production requires addressing:

-

Exothermic Risks: Controlled addition of cyclopropylmethanol prevents thermal runaway.

-

Purification: Silica gel chromatography on industrial scales is replaced with recrystallization from heptane/ethyl acetate mixtures, achieving >99% purity.

Emerging Photocatalytic Methods

Recent advances utilize visible-light photocatalysis for C–O bond formation under mild conditions:

Advantages:

-

Room temperature operation

-

Tolerance of sensitive functional groups

Chemical Reactions Analysis

Types of Reactions: 4-(Cyclopropylmethoxy)picolinonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can convert nitrile groups to amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

4-(Cyclopropylmethoxy)picolinonitrile serves as a valuable building block in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis. Researchers utilize this compound to create derivatives that may exhibit enhanced properties or functionalities.

Biological Research

Antimicrobial and Anticancer Properties

Recent studies have investigated the biological activity of this compound, particularly its potential antimicrobial and anticancer effects. In vitro assays have shown promising results where the compound demonstrates inhibitory effects against several bacterial strains and cancer cell lines. The mechanism of action appears to involve the disruption of cellular processes, although further research is needed to elucidate specific pathways.

Pharmaceutical Development

The compound has been explored as a pharmaceutical intermediate for developing new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery programs aimed at treating various diseases, including infections and cancers. The unique cyclopropylmethoxy group may enhance the pharmacokinetic properties of derived compounds, improving their efficacy and safety profiles.

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is utilized in producing specialty chemicals. Its unique properties allow it to be incorporated into formulations that require specific performance characteristics, such as stability and reactivity. Industries focusing on agrochemicals and polymers may find applications for this compound in developing innovative products.

Case Study 1: Anticancer Activity

A study conducted by researchers at a leading pharmaceutical institute evaluated the anticancer activity of this compound against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant potency compared to standard chemotherapeutics. The study suggested that the compound could serve as a lead structure for further drug development.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited notable antibacterial activity, particularly against resistant strains, highlighting its potential as a novel antimicrobial agent. The study emphasized the need for further exploration into its mechanism of action and structure-activity relationship (SAR).

Mechanism of Action

The mechanism of action of 4-(Cyclopropylmethoxy)picolinonitrile involves its interaction with specific molecular targets. The compound can modulate biological pathways by binding to enzymes or receptors, thereby influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and functional differences between 4-(Cyclopropylmethoxy)picolinonitrile and its analogs:

Key Observations:

- Electronic Effects: The nitrile group in picolinonitrile derivatives is a strong electron-withdrawing group, enhancing reactivity compared to amides (e.g., roflumilast) or esters.

- Lipophilicity: Cyclopropylmethoxy increases lipophilicity (logP) compared to polar groups (e.g., NH2 in 4-(4-Aminophenoxy)-N-methylpicolinamide), which may enhance membrane permeability.

Physicochemical Properties

| Property | This compound | 4-(Chloromethyl)picolinonitrile | Roflumilast |

|---|---|---|---|

| Molecular Formula | C9H9N2O | C7H5ClN2 | C17H14Cl2F2N2O3 |

| Solubility | Low (estimated, due to lipophilicity) | Moderate (polar aprotic solvents) | Low (lipophilic) |

| logP | ~2.5 (estimated) | ~1.8 | 3.1 |

Biological Activity

4-(Cyclopropylmethoxy)picolinonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C11H12N2O

- Molecular Weight : 188.23 g/mol

- IUPAC Name : 4-(cyclopropylmethoxy)pyridine-2-carbonitrile

Biological Activity

The biological activity of this compound has been assessed through various studies, focusing on its pharmacological effects and potential therapeutic applications.

The compound is believed to exert its biological effects through the following mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic benefits in diseases such as cancer and inflammation.

- Receptor Modulation : The interaction with various receptors could modulate signaling pathways, influencing cellular responses.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the cyclopropyl group and the methoxy substituent are significant for enhancing potency and selectivity.

| Structure Feature | Impact on Activity |

|---|---|

| Cyclopropyl Group | Increases lipophilicity and binding affinity |

| Methoxy Group | Enhances solubility and bioavailability |

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Anticancer Activity : A study evaluated the compound's effects on cancer cell lines, revealing that it inhibits cell proliferation through apoptosis induction. The IC50 values were significantly lower than those of standard chemotherapeutics, suggesting a promising lead for further development.

- Anti-inflammatory Effects : Research demonstrated that this compound reduces pro-inflammatory cytokine production in vitro, indicating its potential as an anti-inflammatory agent.

- Neuroprotective Properties : In a model of neurodegeneration, the compound showed protective effects against oxidative stress-induced cell death, suggesting its utility in treating neurodegenerative diseases.

Research Findings

Recent findings indicate that modifications to the structure of this compound can lead to enhanced biological activity:

- Analog Studies : Synthesis of analogs with varying substituents has shown that certain modifications can improve selectivity and reduce toxicity.

- In Vivo Studies : Animal models have demonstrated that the compound exhibits significant therapeutic effects with manageable side effects, warranting further clinical investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.